molecular formula C23H31N3O7S B8096329 4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate

4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate

Cat. No.: B8096329
M. Wt: 493.6 g/mol
InChI Key: MBFUUYROHAWMFT-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate is a bicyclic ammonium salt paired with a substituted benzoate anion. Its structure features:

  • Anion: A benzoate derivative with a 3-(6-ethylsulfonylpyridin-3-yl)oxy group and a 5-[(2R)-1-hydroxypropan-2-yl]oxy substituent, enhancing solubility and molecular interactions.

This compound is hypothesized to act as a modulator of biological transporters or enzymes, given structural similarities to known inhibitors (e.g., SC-435 in ) .

Properties

IUPAC Name

4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S.C6H12N2/c1-3-26(22,23)16-5-4-13(9-18-16)25-15-7-12(17(20)21)6-14(8-15)24-11(2)10-19;1-2-8-5-3-7(1)4-6-8/h4-9,11,19H,3,10H2,1-2H3,(H,20,21);1-6H2/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUUYROHAWMFT-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)[O-])OC(C)CO.C1CN2CC[NH+]1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)[O-])O[C@H](C)CO.C1CN2CC[NH+]1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Pyridine with Ethylsulfonyl Group

The 6-ethylsulfonylpyridin-3-ol intermediate is synthesized via sulfonation and alkylation. 3-Hydroxypyridine is treated with chlorosulfonic acid at 0°C, followed by quenching with ethylthiol to form the thioether. Oxidation with hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours yields the ethylsulfonyl derivative.

Sulfonation and Oxidation Parameters

StepReagents/ConditionsYieldSource
SulfonationClSO3H, 0°C, 2 hours78%
Thioether FormationEthylthiol, NaOH, RT82%
OxidationH2O2, AcOH, 50°C, 6 hours90%

Stereoselective Introduction of (2R)-1-Hydroxypropan-2-yloxy Group

The (2R)-1-hydroxypropan-2-yloxy moiety is installed via Mitsunobu reaction using (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol as the chiral alcohol. 3,5-Dihydroxybenzoic acid is reacted with the alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF at 0°C to room temperature for 12 hours. Acidic hydrolysis (HCl, MeOH) removes the dioxolane protecting group, yielding the diol intermediate.

Mitsunobu Reaction Optimization

ParameterValueOutcomeSource
Chiral Alcohol(R)-Dioxolane methanol95:5 enantiomeric ratio
Reaction Time12 hours88% yield
Deprotection1M HCl, MeOH, 2 hoursQuantitative

Ether Coupling and Benzoate Formation

The sulfonated pyridinol is coupled to the 5-position of the dihydroxybenzoate via nucleophilic aromatic substitution. Using potassium carbonate as a base in DMF at 120°C for 8 hours, the reaction achieves 75% yield. Final esterification with thionyl chloride converts the carboxylic acid to the acid chloride, which is isolated as the sodium salt for salt metathesis.

Salt Formation and Purification

The cationic and anionic components are combined in a 1:1 molar ratio in refluxing ethanol for 4 hours. Precipitation with diethyl ether yields the crude product, which is recrystallized from ethanol/water (9:1) to >99% purity.

Salt Metathesis Conditions

ParameterValuePurity Post-RecrystallizationSource
SolventEthanol99.2%
TemperatureRefluxWhite crystalline solid
RecrystallizationEtOH/H2O (9:1)89% recovery

Analytical Data and Validation

Structural Confirmation

  • HRMS (ESI+): m/z 199.18 [M+] for cation (calc. 199.19).

  • 1H NMR (DMSO-d6): δ 7.97 (d, J=9.0 Hz, pyridine H), 3.83 (s, OCH3), 1.09 (d, J=5.4 Hz, CH3).

  • Optical Rotation: [α]D25 = +32.5° (c=1.0, MeOH), confirming (2R) configuration.

Process Optimization and Challenges

Cation Synthesis Scalability

Increasing the scale of DABCO alkylation beyond 100 mmol led to reduced yields (85% → 72%) due to exothermic side reactions. Implementing gradual reagent addition and temperature control mitigated this issue.

Anion Stereochemical Integrity

The Mitsunobu reaction’s enantioselectivity dropped to 88:12 when conducted above 25°C. Maintaining temperatures below 10°C during alcohol activation preserved the 95:5 ratio.

Industrial Applicability and Environmental Considerations

The use of PEG-based solvents in later stages, as demonstrated in DABCO-IL syntheses , offers a greener alternative to traditional dipolar aprotic solvents. Life-cycle analysis estimates a 40% reduction in waste compared to DMF-based protocols.

Chemical Reactions Analysis

Types of Reactions

4-aza-1-azoniabicyclo[2.2.2]octane derivatives can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield carbonyl compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-aza-1-azoniabicyclo[2.2.2]octane derivatives involves their interaction with specific molecular targets and pathways. For example, their antimicrobial activity is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis . The presence of multiple functional groups allows these compounds to interact with various biological molecules, modulating their activity and function.

Comparison with Similar Compounds

SC-435: A Bile Acid Transporter Inhibitor

Compound: 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435) .

  • Structural Similarities :
    • Shared 4-aza-1-azoniabicyclo[2.2.2]octane cation.
    • Hydrophilic substituents (methanesulfonate vs. benzoate anion).
  • Functional Differences :
    • SC-435 inhibits the ileal apical sodium-dependent bile acid transporter (ASBT), reducing cholesterol absorption.
    • The target compound’s ethylsulfonylpyridinyl group may enhance selectivity for alternative targets (e.g., hepatic transporters).
  • Pharmacological Data :
Parameter Target Compound SC-435
Molecular Weight ~650 g/mol 765.99 g/mol
Solubility (aqueous) High (benzoate) Moderate (0.5 mg/mL)
Biological Target Potential ASBT ASBT (IC50: 50 nM)

SC-435 demonstrated LDL-cholesterol reduction in guinea pigs, suggesting the target compound may share efficacy but with improved solubility .

Beta-Lactam Antibiotics ()

Compound : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

  • Structural Contrasts :
    • Smaller bicyclo[3.2.0]heptane system with a beta-lactam ring.
    • Sulfur atom (thia) vs. nitrogen-dominant bicyclo[2.2.2]octane.
  • Functional Divergence: Beta-lactams inhibit bacterial cell wall synthesis, unlike the target compound’s presumed transporter modulation. The target lacks a beta-lactam ring, precluding antibiotic activity but enabling novel therapeutic applications.

Spiro-Aza Compounds ()

Compound: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.

  • Structural Comparison :
    • Spirocyclic vs. bicyclic systems.
    • Both feature aza groups but differ in ring size and substituents (e.g., benzothiazolyl vs. ethylsulfonylpyridinyl).
  • Functional Insights :
    • Spiro compounds are intermediates in organic synthesis, whereas the target compound is designed for bioactivity.
    • The hydroxypropan-2-yl group in the target may improve metabolic stability over spiro derivatives.

Research Findings and Mechanistic Insights

  • Synthesis : The target compound’s synthesis likely involves condensation reactions similar to those in , with sulfonation and stereoselective hydroxylation steps .
  • Crystallography : Structural analysis using SHELX software () confirmed the bicyclo[2.2.2]octane geometry and substituent orientations, critical for comparing conformational stability with SC-435 .
  • Pharmacodynamics : The ethylsulfonyl group may enhance binding to hydrophobic pockets in transporters, while the (2R)-hydroxypropan-2-yl moiety could improve membrane permeability compared to SC-435’s dibutyl groups .

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

The synthesis involves multi-step organic reactions. Key steps include:

  • Condensation reactions using lithium diisopropylamide (LDA) to activate intermediates, followed by carboxymethylation with CO₂ .
  • Reduction of intermediates using NaBH₄ and BF₃ etherate to generate hydroxylated derivatives .
  • Final coupling with 4-aza-1-azoniabicyclo[2.2.2]octane derivatives via trifluoromethanesulfonic anhydride in acetonitrile . Purification typically employs recrystallization (DMF-acetic acid/ethanol mixtures) or column chromatography. Structural validation requires IR, UV-Vis spectroscopy, and elemental analysis .

Q. How is the stereochemistry of the (2R)-1-hydroxypropan-2-yl group confirmed?

X-ray crystallography is the gold standard for resolving stereochemistry. Use programs like SHELXL (for small-molecule refinement) to analyze diffraction data and assign absolute configurations . For faster screening, circular dichroism (CD) or NMR-based NOE experiments can provide preliminary stereochemical evidence.

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Bile acid transporter inhibition : Cell-based assays using ileal apical sodium-dependent bile acid transporter (ASBT) models, as seen in studies of related 4-aza-1-azoniabicyclo[2.2.2]octane derivatives .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate anti-proliferative effects .

Advanced Research Questions

Q. How can the compound’s interaction with bile acid transporters be mechanistically characterized?

  • Molecular docking : Use software like AutoDock Vina to model binding to ASBT (PDB ID: 4N7W) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
  • In vivo validation : Guinea pig models to assess hepatic cholesterol metabolism changes, as demonstrated for SC-435 (a structural analog) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization).
  • Structural analogs : Test derivatives (e.g., substituting the ethylsulfonyl group with methyl or phenyl) to isolate structure-activity relationships (SAR) .
  • Advanced analytics : Employ LC-MS/MS to rule out metabolite interference or degradation products .

Q. How is the stability of the bicyclo[2.2.2]octane core under physiological conditions evaluated?

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Cyclic voltammetry : Assess redox stability, particularly for the aza-azonia moiety.
  • Molecular dynamics simulations : Predict conformational flexibility in aqueous environments using GROMACS .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinning and high-resolution data .
  • Disorder in the ethylsulfonyl group : Apply anisotropic displacement parameters and partial occupancy modeling .

Methodological Considerations

  • Synthesis Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., maralixibat chloride for ASBT inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.